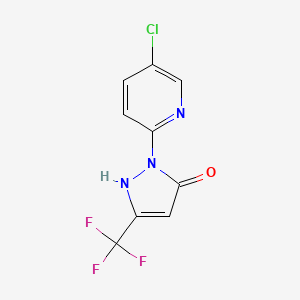

1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 189005-07-0) is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a hydroxyl group at position 5, and a 5-chloro-2-pyridinyl substituent at position 1. This compound is part of a broader class of pyrazol-5-ol derivatives known for their versatility in medicinal chemistry and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl and chloro substituents influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O/c10-5-1-2-7(14-4-5)16-8(17)3-6(15-16)9(11,12)13/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFRPMDYXNXXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with trifluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has been studied for its diverse biological activities:

Antitumor Activity

Recent studies have indicated that this compound shows promising antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast and lung cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including 1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. The compound exhibited IC50 values indicating effective cytotoxicity against breast cancer cells, with values as low as 15 µM, suggesting strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Studies have shown that it reduces the production of pro-inflammatory cytokines.

Mechanism of Action

The trifluoromethyl group enhances the compound's interaction with biological targets involved in inflammation pathways, leading to decreased prostaglandin synthesis and subsequent alleviation of inflammation symptoms .

Antimicrobial Activity

Preliminary investigations suggest that 1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate its potential use as a lead compound in the development of new antimicrobial agents .

Agrochemical Applications

This compound also shows promise in agrochemistry, particularly as a pesticide or herbicide. Its structural features suggest that it may interfere with specific biochemical pathways in pests or weeds.

Case Study: Pesticidal Activity

In agricultural studies, formulations containing 1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol were tested against common agricultural pests. Results indicated significant efficacy in reducing pest populations while demonstrating low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazol-5-ol derivatives exhibit significant structural diversity, with variations in substituents impacting physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Effects on Bioactivity: The 5-chloro-2-pyridinyl group in the target compound may enhance binding to nicotinic acetylcholine receptors (nAChRs) in insects, similar to neonicotinoid analogs . Replacement of the pyridinyl group with phenyl (e.g., 99498-65-4) reduces polarity but maintains agrochemical utility . Electron-withdrawing groups (e.g., nitro in Compound 15) increase acidity (pKa ~5.12) and enhance interactions with biological targets like PD-1/PD-L1 .

Synthetic Methodologies: The target compound’s synthesis likely follows cyclocondensation of hydrazines with trifluoromethyl-containing ketones, as seen in analogues (e.g., 1-phenyl derivatives via ethanol reflux) . Regioselectivity in pyrazole formation is influenced by substituent electronic effects, with trifluoromethyl groups favoring 5-position hydroxylation .

Physicochemical Properties :

- The trifluoromethyl group increases molecular weight and logP (lipophilicity), improving membrane permeability.

- Hydroxyl groups at position 5 enable hydrogen bonding, critical for enzyme inhibition (e.g., SARS-CoV-2 Mpro in ) .

Biological Activity

1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound known for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 263.60 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula :

- Melting Point : 60–62 °C

- CAS Number : 189005-07-0

Structural Characteristics

The compound features a pyrazole ring substituted with a chloro group and a trifluoromethyl group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Significant growth inhibition |

| Colorectal Cancer | HCT116 | Notable cytotoxicity |

| Renal Cancer | 786-O | Antitumor activity |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Activity

1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has also been evaluated for anti-inflammatory properties. Studies suggest that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | 0.01 | COX-2 |

| Celecoxib | 0.54 | COX-2 |

This selectivity is advantageous as it may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties as well. They have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their biological significance:

- Synthesis and Evaluation Study : A recent study synthesized a series of pyrazole derivatives and assessed their anticancer activity in vitro. The results indicated that modifications to the pyrazole core significantly influenced biological activity, with some derivatives exhibiting potent antiproliferative effects against cancer cells .

- Mechanistic Insights : Another study investigated the mechanism of action of pyrazole compounds, revealing that they could disrupt key signaling pathways involved in cell survival and proliferation .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy and safety of these compounds. For instance, certain derivatives demonstrated significant tumor growth inhibition without notable toxicity at therapeutic doses .

Q & A

Q. What are the recommended synthetic methodologies for 1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol?

Methodological Answer: Synthesis typically involves regioselective cyclization using trifluoromethyl-containing precursors. For example, trifluoroenones (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones) react with substituted hydrazines under controlled conditions to form the pyrazole core. Microwave-assisted synthesis can improve yield and reduce reaction time for multi-step protocols . Key steps include:

- Step 1: Condensation of 5-chloro-2-pyridinyl hydrazine with trifluoromethyl ketones.

- Step 2: Cyclization under acidic or basic conditions, followed by purification via column chromatography.

- Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via (e.g., distinguishing between N1 and N2 substitution patterns) .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- : Identify characteristic peaks (e.g., pyridinyl protons at δ 8.2–8.5 ppm, pyrazole-OH proton at δ 10–12 ppm) .

- HPLC-MS: Assess purity (>95%) and confirm molecular weight (calculated: 293.67 g/mol).

- X-ray Crystallography: Resolve ambiguity in tautomeric forms (e.g., enol vs. keto) using SHELX software for structure refinement .

Q. What solvent systems are optimal for crystallization?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures is recommended. Crystallization often occurs in ethyl acetate/hexane or methanol/water systems. For example, similar pyrazol-5-ol derivatives form needle-like crystals in ethanol (density ~1.50 g/cm³) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during derivatization?

Methodological Answer: Regioselectivity in pyrazole functionalization (e.g., at C4 vs. C5) is influenced by steric and electronic factors. Strategies include:

Q. How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or protein binding. For example, factor Xa inhibition assays may show variability due to:

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. Key parameters:

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Screening Kits: Use commercially available kits (e.g., Hampton Research) to test >50 solvent combinations.

- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for handling pseudomerohedral twinning .

- Hydrogen Bond Analysis: Graph-set analysis (e.g., R(8) motifs) identifies stabilizing interactions in the crystal lattice .

Q. What spectroscopic methods analyze tautomerism in pyrazol-5-ol derivatives?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.